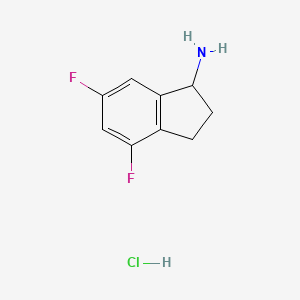![molecular formula C11H15F3N2 B6259281 (butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine CAS No. 2138387-54-7](/img/no-structure.png)
(butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine” is a complex organic compound. It contains a butan-2-yl group, a trifluoromethyl group, and a pyridin-3-yl group . This compound could be a useful building block for organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds often involves the use of perfluoroalkylative pyridylation of alkenes . This method involves the homolysis of Rf X (X Br, I) bonds by the 4-cyanopyridine-boryl radicals generated from 4-cyanopyridine and B2pin2 . Sequential addition of Rf in situ radicals to alkenes and the selective cross-coupling of the resulting alkyl radicals and 4-cyanopyridine-boryl radicals gives alkene difunctionalization products with a quaternary carbon center .Molecular Structure Analysis
The trifluoromethyl group in this compound has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Chemical Reactions Analysis
The key step in the chemical reactions involving this compound is the homolysis of Rf X (X Br, I) bonds by the 4-cyanopyridine-boryl radicals generated from 4-cyanopyridine and B2pin2 . This leads to the formation of alkene difunctionalization products with a quaternary carbon center .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. The trifluoromethyl group in this compound can affect its properties significantly. For example, it can lower the basicity of compounds .Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine involves the reaction of butan-2-amine with 5-(trifluoromethyl)pyridine-3-methanol, followed by protection of the amine group and subsequent alkylation with butan-2-yl bromide.", "Starting Materials": [ "Butan-2-amine", "5-(Trifluoromethyl)pyridine-3-methanol", "Butan-2-yl bromide", "Sodium hydride", "Diethyl ether", "Methanol", "Chloroform", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate" ], "Reaction": [ "Step 1: React butan-2-amine with 5-(trifluoromethyl)pyridine-3-methanol in the presence of sodium hydride and diethyl ether to form (5-(trifluoromethyl)pyridin-3-yl)methanamine.", "Step 2: Protect the amine group of (5-(trifluoromethyl)pyridin-3-yl)methanamine with methanol and hydrochloric acid to form the corresponding hydrochloride salt.", "Step 3: Alkylate the protected amine with butan-2-yl bromide in the presence of sodium bicarbonate and chloroform to form (butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine.", "Step 4: Purify the product by washing with water, drying with sodium sulfate, and evaporating the solvent." ] } | |
Número CAS |
2138387-54-7 |
Nombre del producto |
(butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine |
Fórmula molecular |
C11H15F3N2 |
Peso molecular |
232.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




